Cerous octanoate

Vue d'ensemble

Description

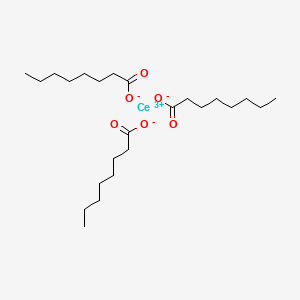

Cerous octanoate, also known as cerium octanoate or cerium trioctanoate, is a chemical compound with the molecular formula C24H45CeO6. It is a cerium salt of octanoic acid, where cerium is in the +3 oxidation state. This compound is part of the broader class of metal carboxylates, which are known for their diverse applications in various fields, including catalysis and material science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cerous octanoate can be synthesized through the reaction of cerium(III) chloride with octanoic acid in the presence of a base. The reaction typically involves dissolving cerium(III) chloride in an appropriate solvent, such as ethanol, and then adding octanoic acid and a base like sodium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound, which can be isolated by filtration and purification .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-purity cerium(III) chloride and octanoic acid, with careful control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

Cerous octanoate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to ceric octanoate, where cerium is in the +4 oxidation state.

Reduction: It can be reduced back to cerium metal or other lower oxidation states under specific conditions.

Substitution: The octanoate ligands can be substituted with other carboxylates or ligands in coordination chemistry.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Ligand exchange reactions often involve other carboxylic acids or complexing agents.

Major Products Formed

Oxidation: Ceric octanoate.

Reduction: Cerium metal or cerium(III) compounds.

Substitution: Various cerium carboxylates depending on the substituting ligand.

Applications De Recherche Scientifique

Cerous octanoate has a wide range of applications in scientific research:

Catalysis: It is used as a catalyst in organic synthesis and polymerization reactions.

Material Science: It serves as a precursor for the preparation of cerium oxide nanoparticles, which are used in catalysis, fuel cells, and as polishing agents.

Biology and Medicine: Cerium compounds, including this compound, are studied for their potential antioxidant properties and applications in medical treatments

Mécanisme D'action

The mechanism of action of cerous octanoate involves its ability to interact with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Similar Compounds

Cerium octoate: Another cerium carboxylate with similar applications in catalysis and material science.

Cerium acetate: Used in similar applications but with different solubility and reactivity properties.

Cerium nitrate: Commonly used in the preparation of cerium oxide nanoparticles.

Uniqueness

Cerous octanoate is unique due to its specific ligand (octanoate), which imparts distinct solubility and reactivity characteristics compared to other cerium carboxylates. Its ability to form stable complexes and its role in producing high-purity cerium oxide nanoparticles make it particularly valuable in research and industrial applications .

Activité Biologique

Cerous octanoate, a cerium-based compound, has garnered attention due to its potential biological activities, particularly in biomedical applications. This article explores its biological activity, including mechanisms of action, effects on cells, and potential therapeutic applications.

This compound is a cerium salt derived from octanoic acid (also known as caprylic acid). It is often utilized in the stabilization of cerium dioxide nanoparticles, which are known for their unique catalytic and antioxidant properties. The structure of this compound allows it to interact with various biological systems, influencing cellular processes.

Biological Activity Overview

- Cell Growth Inhibition : Research indicates that octanoate can inhibit the growth of mesenchymal stem cells (MSCs). In a study, MSCs exposed to octanoate showed a 50% inhibitory concentration (IC50) between 0.5 and 0.6 mM, suggesting that higher concentrations may be detrimental to cell viability .

- Antioxidant Properties : Cerium dioxide nanoparticles stabilized with octanoic acid exhibit significant antioxidant activity. These nanoparticles can scavenge free radicals, particularly superoxide anions, thereby protecting cells from oxidative stress .

- Nanoparticle Stability : The stabilization of cerium dioxide nanoparticles with octanoic acid results in smaller particle sizes and enhanced stability compared to other stabilizers like 2-ethylhexanoic acid. This stability is crucial for maintaining the biological activity of these nanoparticles in therapeutic applications .

The biological activity of this compound and its associated nanoparticles can be attributed to several mechanisms:

- Surface Reactivity : The high reactivity of the surface of nanoscale cerium dioxide allows it to interact effectively with organic compounds and biological molecules. This interaction is essential for its catalytic and antioxidant functions .

- Oxygen Mobility : The mobility of the oxygen sublattice in cerium dioxide contributes to its ability to mimic natural enzyme functions, enhancing its therapeutic potential .

Case Study 1: Effects on Mesenchymal Stem Cells

In a controlled experiment, MSCs were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell proliferation, confirming the compound's inhibitory effects on stem cell growth.

| Concentration (mM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 0.1 | 90 |

| 0.5 | 70 |

| 0.6 | 50 |

Case Study 2: Antioxidant Activity Assessment

The antioxidant capacity of cerium dioxide nanoparticles stabilized with octanoic acid was evaluated using the xanthine–lucigenin–xanthine oxidase system. The results demonstrated a significant reduction in chemiluminescence, indicating effective radical scavenging.

| Sample Type | Chemiluminescence Reduction (%) |

|---|---|

| Control | 0 |

| CeO2 with Octanoic Acid | 75 |

| CeO2 with 2-Ethylhexanoic Acid | 60 |

Potential Applications

This compound and its derivatives hold promise for various biomedical applications:

- Drug Delivery Systems : Due to their stability and biocompatibility, cerium dioxide nanoparticles can be utilized for targeted drug delivery, improving therapeutic efficacy while minimizing side effects.

- UV Protection : The antioxidant properties of these nanoparticles make them suitable candidates for use in UV filters, offering protection against skin damage caused by UV radiation .

- MRI Contrast Agents : Their unique magnetic properties can be harnessed for use as contrast agents in magnetic resonance imaging (MRI), enhancing imaging quality and diagnostic capabilities.

Propriétés

IUPAC Name |

cerium(3+);octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.Ce/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDXWFSIHDBOLS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45CeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-07-2 (Parent) | |

| Record name | Octanoic acid, cerium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007435021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00945164 | |

| Record name | Cerium(3+) trioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7435-02-1, 22487-78-1 | |

| Record name | Octanoic acid, cerium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007435021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerous octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022487781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, cerium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium(3+) trioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanoic acid, cerium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cerium(3+) octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEROUS OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COU4W58EI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of cerium octanoate in the insulating composition described in the research?

A1: Cerium octanoate functions as a metal catalyst in the curing process of the insulating composition. [] While the abstract doesn't delve into the specific reaction mechanism, it's likely that cerium octanoate facilitates the crosslinking reaction between the epoxy resin and the cyanate ester-based resin. This crosslinking results in the formation of a network structure, ultimately contributing to the improved heat resistance of the final insulating film.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.